molecular formula C6H3BBr2F3K B1647650 Potassium 3,5-dibromophenyltrifluoroborate CAS No. 929626-21-1

Potassium 3,5-dibromophenyltrifluoroborate

Cat. No.: B1647650
CAS No.: 929626-21-1
M. Wt: 341.8 g/mol
InChI Key: VVJGGBRKFGESKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3,5-dibromophenyltrifluoroborate is an organic compound with the chemical formula C6H3BBr2F3K. It is a white solid that is soluble in water and some organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in the construction of aromatic ring structures and in reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Potassium 3,5-dibromophenyltrifluoroborate is typically synthesized through the bromination of phenyltrifluoroborate. The reaction involves the use of bromine and potassium trifluoroborate (KBF3) under inert atmosphere conditions . The reaction is generally carried out at room temperature, and the product is isolated as a white solid. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Potassium 3,5-dibromophenyltrifluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium 3,5-dibromophenyltrifluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium 3,5-dibromophenyltrifluoroborate in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of the phenyl group to other molecules. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophilic partner, reacting with aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Potassium 3,5-dibromophenyltrifluoroborate can be compared with other organotrifluoroborate salts, such as:

  • Potassium phenyltrifluoroborate
  • Potassium 4-bromophenyltrifluoroborate
  • Potassium 2,4-dibromophenyltrifluoroborate

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of two bromine atoms, which can participate in additional substitution reactions .

Properties

IUPAC Name

potassium;(3,5-dibromophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBr2F3.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJGGBRKFGESKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)Br)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBr2F3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929626-21-1
Record name Borate(1-), (3,5-dibromophenyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929626-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 3,5-dibromophenyltrifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium 3,5-dibromophenyltrifluoroborate
Reactant of Route 3
Potassium 3,5-dibromophenyltrifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium 3,5-dibromophenyltrifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 3,5-dibromophenyltrifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium 3,5-dibromophenyltrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.